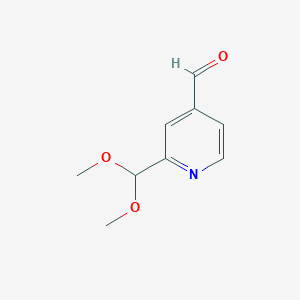

2-(Dimethoxymethyl)pyridine-4-carbaldehyde

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a structural motif of immense significance in chemistry. The pyridine ring is a key component in numerous natural products, including vitamins like nicotinamide and pyridoxine, as well as a vast array of alkaloids. lifechemicals.com In medicinal chemistry, pyridine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. wisdomlib.org This has led to their incorporation into a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and analgesic agents. wisdomlib.orgtandfonline.comnih.gov

The unique electronic properties of the pyridine ring, conferred by the electronegative nitrogen atom, make it a versatile building block in organic synthesis. nih.gov This nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov Furthermore, the pyridine nucleus can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of molecules to enhance potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net Pyridine derivatives are, therefore, indispensable tools for the construction of complex molecular architectures and the development of novel chemical entities.

Position and Utility of Multifunctionalized Pyridines in Chemical Scaffolding

Multifunctionalized pyridines are compounds that possess two or more reactive functional groups attached to the pyridine core. These molecules are exceptionally valuable as chemical scaffolds because they allow for the stepwise and regioselective introduction of molecular complexity. The strategic placement of different functional groups enables chemists to build elaborate structures through sequential reactions, where one group reacts while another remains inert or is temporarily "protected." nih.govresearchgate.net

2-(Dimethoxymethyl)pyridine-4-carbaldehyde is a prime example of such a scaffold. It features two distinct carbonyl-related functionalities at key positions:

A free carbaldehyde group (-CHO) at the 4-position: This aldehyde is readily available for a wide range of chemical transformations, such as Schiff base formation, reductive amination, Wittig reactions, and aldol (B89426) condensations. wikipedia.orgwikipedia.org

A protected carbaldehyde group, the dimethoxymethyl group [-CH(OCH₃)₂], at the 2-position: This group is an acetal (B89532), which is stable under neutral to strongly basic conditions. libretexts.org Acetals serve as excellent protecting groups for aldehydes, preventing them from reacting while transformations are carried out elsewhere in the molecule. libretexts.orgchemistrysteps.com The aldehyde at the 2-position can be regenerated when needed by treatment with aqueous acid. chemistrysteps.com

The presence of both a reactive aldehyde and a protected aldehyde on the same pyridine ring is a powerful synthetic combination. It permits a synthetic strategy where the 4-position is modified first. Subsequently, the acetal at the 2-position can be deprotected to reveal a new aldehyde, which can then undergo a second, different set of reactions. This orthogonal reactivity is highly sought after in the synthesis of complex, highly substituted heterocyclic systems for drug discovery and material science.

Scope and Objectives of Academic Research on this compound

While specific published research on this compound is not extensively documented, its structure allows for a clear projection of its potential research applications. The primary objectives of academic investigation into this compound would logically focus on exploiting its unique bifunctional nature.

Key Research Objectives would likely include:

Selective Synthesis of Complex Pyridines: A major focus would be the development of synthetic methodologies that utilize the differential reactivity of the two functional groups. Research would explore the selective reaction of the 4-carbaldehyde with various nucleophiles, followed by the deprotection and subsequent reaction of the newly formed 2-carbaldehyde. This allows for the controlled, stepwise construction of highly decorated pyridine scaffolds. researchgate.net

Development of Novel Pharmaceutical Precursors: Given the prevalence of the pyridine core in medicine, a significant research avenue would be the use of this compound to synthesize novel molecules for biological screening. acs.org The aldehyde functional groups are gateways to forming structures like Schiff bases, hydrazones, and other heterocyclic rings known to possess a wide range of pharmacological activities. semanticscholar.org

Creation of Advanced Ligands for Coordination Chemistry: Pyridine aldehydes are common starting materials for the synthesis of ligands used in catalysis and materials science. wikipedia.org Research would likely investigate the synthesis of novel bidentate or polydentate ligands by reacting both the 4- and 2-positions to create unique coordination environments for metal ions.

Synthesis of Fused Heterocyclic Systems: The compound serves as an ideal precursor for constructing polycyclic aromatic systems containing the pyridine ring. Intramolecular cyclization reactions following the modification of both aldehyde groups could lead to the formation of novel, rigid heterocyclic structures with interesting photophysical or biological properties. nih.govresearchgate.net

Physicochemical Properties of Related Pyridine Carbaldehydes

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| Pyridine-2-carbaldehyde | 1121-60-4 | C₆H₅NO | 107.11 | 181 | N/A (Liquid at room temp.) |

| Pyridine-4-carbaldehyde | 872-85-5 | C₆H₅NO | 107.11 | 198 | 4 |

| 2-Methoxy-pyridine-4-carbaldehyde | 72716-87-1 | C₇H₇NO₂ | 137.14 | 234.6 (Predicted) | 33-36 |

Data sourced from references wikipedia.orgwikipedia.orgsigmaaldrich.com. Data for the title compound is not available in the cited sources.

An in-depth examination of the synthetic pathways leading to this compound reveals a landscape of sophisticated chemical strategies. The construction of this molecule and its analogues can be approached through two primary routes: the de novo formation of the pyridine ring system with the desired substituents, or the precise functionalization of a pre-existing pyridine scaffold. This article explores these methodologies, focusing on key reactions and strategic considerations for assembling the 2,4-disubstituted pyridine core and introducing the critical dimethoxymethyl functional group.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9(13-2)8-5-7(6-11)3-4-10-8/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRAREFLIWNDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=CC(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Dimethoxymethyl Pyridine 4 Carbaldehyde and Analogous Structures

The synthesis of 2-(Dimethoxymethyl)pyridine-4-carbaldehyde and related structures relies on established and modern organic chemistry methods. These can be broadly categorized into building the pyridine (B92270) ring from acyclic precursors (de novo synthesis) or modifying an existing pyridine ring.

Iii. Reactivity Profiles and Mechanistic Investigations of 2 Dimethoxymethyl Pyridine 4 Carbaldehyde

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring's aromaticity lends it considerable stability. However, the nitrogen atom's lone pair of electrons can interact with electrophiles, activating the ring and making it more susceptible to nucleophilic dearomatization. nih.gov This process, which breaks the ring's aromaticity, is a powerful strategy for synthesizing complex piperidine (B6355638) and dihydropyridine (B1217469) structures. mdpi.comresearchgate.net

The dearomatization of pyridines via nucleophilic addition is a significant transformation in heterocyclic chemistry. nih.gov Due to the stability of the aromatic system, this reaction typically requires either activation of the pyridine ring or the use of highly reactive nucleophiles. nih.gov Transition metal-catalyzed processes, particularly those using copper, have emerged as mild and efficient methods for achieving this transformation. acs.org

Recent advancements have shown that a chiral copper hydride complex can effectively catalyze the C-C bond-forming dearomatization of pyridines under mild conditions. acs.orgnih.gov This method avoids the need for pre-activation of the heterocyclic ring or pre-formation of the nucleophile. nih.gov In a typical reaction, a copper(II) acetate (B1210297) precatalyst, a chiral ligand like (S,S)-Ph-BPE, and a hydride source such as dimethoxymethyl silane (B1218182) (DMMS) are employed. nih.govacs.org

The proposed mechanism involves the formation of a catalytically active Cu-H species. nih.govacs.org This copper hydride reacts with an olefin (e.g., styrene) to generate an organocopper nucleophile. nih.govnih.gov The pyridine substrate coordinates to the copper catalyst, activating it for nucleophilic attack by the organocopper intermediate. nih.govacs.org This dearomatization step preferentially occurs at the C4-position to yield a 1,4-dihydropyridine (B1200194) (DHP) intermediate. nih.gov The reaction demonstrates high enantioselectivity, leading to the formation of enantioenriched DHP products. acs.orgnih.gov For instance, the reaction of pyridine and styrene (B11656) using a chiral copper hydride catalyst resulted in a 22:1 ratio of 1,4- to 1,2-adducts with 90% enantiomeric excess (ee) for the resulting functionalized pyridine after rearomatization. nih.gov

Table 1: Stereochemical Outcome of Copper-Catalyzed Dearomatization of Pyridine

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Chiral Copper Hydride Complex (e.g., (Ph-BPE)CuH) | nih.gov |

| Reactants | Pyridine, Styrene, Dimethoxymethyl silane (DMMS) | acs.orgnih.gov |

| Key Intermediate | N-silyl-1,4-dihydropyridine | mdpi.com |

| Regioselectivity | 22:1 in favor of the 1,4-adduct | nih.gov |

| Enantioselectivity | 90% ee (after rearomatization) | nih.gov |

This interactive table summarizes the key features and outcomes of the asymmetric copper-catalyzed 1,4-dearomatization of pyridines.

The dihydropyridine intermediates generated from nucleophilic dearomatization are synthetically versatile. mdpi.com These unstable N-silyl-1,4-dihydropyridines can be manipulated in situ to produce a variety of stable, functionalized molecules. mdpi.com

Two primary pathways for the derivatization of these intermediates are:

Rearomatization: The DHP intermediates can be easily oxidized to restore the aromaticity of the pyridine ring. mdpi.com Treatment of the crude DHP mixture with molecular oxygen (O₂) provides an efficient method for rearomatization, leading to the one-pot synthesis of highly enantioenriched C4-functionalized pyridines. nih.gov This process is stereospecific, retaining the enantiomeric purity established during the initial dearomatization step. nih.gov

Reduction: Alternatively, the DHP intermediates can be reduced to form piperidine derivatives. nih.gov This transformation provides access to complex and biologically relevant piperidine scaffolds, which are common motifs in pharmaceuticals. mdpi.com

The pyridine nucleus possesses three electrophilic sites at the C2, C4, and C6 positions. acs.org The nitrogen atom's lone pair readily reacts with electrophiles, forming heteroarenium salts. This functionalization reduces the electron density of the ring, making it significantly more favorable for subsequent nucleophilic dearomatization. nih.gov While this activation strategy is common, direct electrophilic or radical substitution on the carbon atoms of the pyridine core of 2-(dimethoxymethyl)pyridine-4-carbaldehyde is less explored. The presence of both an electron-withdrawing carbaldehyde group and a potentially electron-donating (via resonance) dimethoxymethyl group complicates predictions of reactivity and regioselectivity for such reactions.

Nucleophilic Dearomatization of Pyridines Bearing Dimethoxymethyl Functionality

Chemical Transformations of the Carbaldehyde Functional Group

The carbaldehyde at the C4 position is a key site for chemical modification, readily undergoing reactions typical of aromatic aldehydes. wikipedia.org

The condensation of the aldehyde group of pyridine-4-carbaldehyde with primary amines is a well-established method for forming imines, also known as Schiff bases. researchgate.netajchem-a.comekb.eg This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N (azomethine) double bond. ajchem-a.comekb.eg Aromatic aldehydes like this compound generally form stable Schiff bases due to the conjugation of the imine group with the aromatic ring. ekb.eg

This reaction is versatile, and a wide array of Schiff bases have been synthesized from pyridine-4-carbaldehyde and various primary amines, including substituted anilines and aminophenols. researchgate.net The synthesis is often straightforward, sometimes proceeding in water or ethanol (B145695) at room temperature or with gentle heating. researchgate.net These pyridine-containing Schiff bases are of significant interest as they can act as multidentate ligands in coordination chemistry. researchgate.netwikipedia.org

Table 2: Examples of Schiff Bases Synthesized from Pyridine-4-carbaldehyde and Primary Amines

| Primary Amine | Resulting Schiff Base | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | 2-[(pyridin-4-ylmethylidene)amino]phenol | 85 | 270 | researchgate.net |

| 4-Aminobenzoic acid | 4-[(pyridin-4-ylmethylidene)amino]benzoic acid | 81 | >300 | researchgate.net |

| Naphthalene-1-amine | N-(naphthalen-1-yl)-1-(pyridin-4-yl)methanimine | 57 | 114 | researchgate.net |

This interactive table provides examples of Schiff bases derived from pyridine-4-carbaldehyde, highlighting the versatility of the carbaldehyde group in forming imine linkages.

Formation of Imines and Schiff Bases with Primary Amines

Mechanistic Insights into Condensation Reactions

The exposed aldehyde group at the 4-position of this compound is readily susceptible to condensation reactions with primary amines to form Schiff bases, or imines. This reaction is a cornerstone of its reactivity profile, enabling the introduction of diverse functionalities.

The mechanism proceeds via a two-step addition-elimination pathway. Initially, the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. The rate of this initial attack is pH-dependent; in highly acidic solutions, the amine is protonated and no longer nucleophilic, while in highly basic solutions, there is no catalyst for the subsequent dehydration step. Optimal rates are typically observed in mildly acidic conditions (pH 4-5).

The second step is the acid-catalyzed elimination of a water molecule from the carbinolamine intermediate. Protonation of the hydroxyl group converts it into a good leaving group (H₂O), which is then expelled to form a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen atom by a base (such as water or another amine molecule) yields the final iminopyridine product. The stability of the dimethoxymethyl group at the C2 position under these mildly acidic conditions is crucial for the selectivity of this transformation.

Table 1: Representative Condensation Reactions of Pyridine-4-carbaldehydes with Primary Amines This table presents data for analogous reactions with pyridine-4-carbaldehyde to illustrate typical conditions and outcomes.

| Amine Reactant | Catalyst/Solvent | Product | Yield (%) | Reference Analogue |

| Aniline | Ethanol, reflux | N-(pyridin-4-ylmethylene)aniline | ~85% | Pyridine-4-carbaldehyde |

| 2-Aminophenol | Methanol (B129727) | 2-((pyridin-4-ylmethylene)amino)phenol | High | Pyridine-4-carbaldehyde |

| Semicarbazide HCl | Ethanol, reflux | Pyridine-4-carbaldehyde semicarbazone | 83% | Pyridine-4-carbaldehyde |

Further Transformations of Iminopyridine Derivatives

The iminopyridine derivatives synthesized from this compound are not merely final products but versatile intermediates for further chemical transformations. The imine (C=N) bond and the pyridine ring system provide multiple reactive sites for subsequent modifications.

Reduction: The imine bond can be selectively reduced to a secondary amine using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This transformation is a common strategy for creating flexible, N-substituted aminomethylpyridine backbones.

Cyclization Reactions: When the amine used in the initial condensation contains a second nucleophilic group, intramolecular cyclization can occur. For instance, condensation with 2-aminoethanol can lead to the formation of oxazolidine (B1195125) rings. Similarly, reactions with 2-aminopyridines can serve as a pathway to construct fused heterocyclic systems like imidazo[1,2-a]pyridines, which are scaffolds of interest in medicinal chemistry. rsc.org

Coordination Chemistry: The nitrogen atoms of both the pyridine ring and the imine group can act as Lewis bases, making these molecules excellent ligands for coordinating with metal ions. The resulting metal complexes have applications in catalysis and materials science. For example, iminopyridine ligands are known to form stable complexes with transition metals like platinum(II) and copper(II). rsc.org

Carbonyl Addition Reactions and Post-Addition Modifications

The aldehyde functionality at the C4 position can undergo nucleophilic addition reactions with a variety of carbon-based nucleophiles, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). This reaction leads to the formation of a new carbon-carbon bond and, after an aqueous workup, a secondary alcohol.

The mechanism involves the direct attack of the carbanionic nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent protonation of the alkoxide during workup yields the corresponding secondary alcohol. The acetal (B89532) at the C2 position is stable under the basic or neutral conditions of the Grignard or organolithium reaction and the subsequent aqueous workup, ensuring the selective formation of the C4-substituted product.

These secondary alcohols can then be subjected to further modifications. For example, oxidation of the newly formed alcohol can yield a ketone, providing a route to 4-acylpyridine derivatives while the C2 position remains protected.

Reactivity and Stability of the Dimethoxymethyl Acetal Group

The dimethoxymethyl group at the C2 position is a key feature of the molecule, serving as a stable protecting group for a second aldehyde functionality. Its reactivity and stability are markedly different from those of acetals attached to simple alkyl or aryl systems.

Controlled Hydrolysis for Aldehyde Regeneration

While acetals are typically hydrolyzed under aqueous acidic conditions to regenerate the parent aldehyde, pyridine acetals exhibit unusual and pronounced stability. lookchem.comresearchgate.net Standard deprotection methods, such as treatment with dilute hydrochloric acid or p-toluenesulfonic acid (TsOH) at room temperature or even with gentle heating, are often ineffective at cleaving the dimethoxymethyl group in pyridine-based systems. lookchem.com

This enhanced stability is attributed to the electronic effect of the pyridine ring. Under acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positively charged, electron-withdrawing ring significantly destabilizes the adjacent carbocation intermediate that must form during the A-1 or A-2 hydrolysis mechanism, thereby increasing the activation energy and slowing the rate of hydrolysis dramatically. researchgate.net

To achieve controlled hydrolysis and regenerate the aldehyde at the C2 position, thereby forming pyridine-2,4-dicarbaldehyde, more forcing conditions are generally required. This could involve prolonged heating with stronger acids, though this may risk degradation of the molecule. Alternative strategies for deprotection under milder conditions may involve a change in the electronic nature of the pyridine ring, for example, through a reduction of the pyridinium species prior to hydrolysis. researchgate.net Research on related systems has shown that trifluoroacetic acid in dichloromethane (B109758) can be effective for the rapid deprotection of certain acetals. researchgate.net

Stability and Transformations under Acidic, Basic, and Neutral Conditions

The stability profile of the dimethoxymethyl acetal group across a range of pH conditions is a defining characteristic of this compound.

Acidic Conditions: As discussed, the acetal is exceptionally stable under mildly to moderately acidic conditions that are sufficient to hydrolyze most other acetals. This stability allows for a wide range of chemical manipulations to be performed on the C4-aldehyde or its derivatives without premature deprotection of the C2-formyl group.

Neutral Conditions: The acetal group is completely stable under neutral conditions. Reactions such as catalytic hydrogenation of other functional groups can be performed without affecting the acetal.

Basic Conditions: Acetals are inherently stable to base, as there is no mechanistic pathway for hydroxide (B78521) ions or other bases to initiate cleavage. The dimethoxymethyl group is therefore inert during reactions carried out in the presence of bases, such as organometallic additions (Grignard, organolithium), base-catalyzed condensations, or reactions involving strong bases like sodium hydride or lithium diisopropylamide (LDA) on other parts of the molecule.

This robust stability profile makes the dimethoxymethyl group an excellent choice for protecting the 2-formyl position while extensive chemistry is performed at the 4-position of the pyridine ring.

Orthoester-Mediated Reactions and Stereochemical Implications

While specific studies on orthoester-mediated reactions involving this compound are not extensively documented in publicly available literature, its structural features—a pyridine ring, a carbaldehyde group, and a dimethoxymethyl group (an acetal, which can be considered a masked orthoester precursor)—allow for a detailed theoretical exploration of its potential reactivity. This analysis is grounded in established principles of organic chemistry, including neighboring group participation and the known reactivity of similar heterocyclic and acetal-containing compounds.

The dimethoxymethyl group at the 2-position is essentially a dimethyl acetal of a formyl group. In the presence of an acid catalyst, this group can be converted to a reactive orthoester-like intermediate. The subsequent reactions would be significantly influenced by the electronic properties of the pyridine ring and the presence of the aldehyde at the 4-position.

Neighboring Group Participation and Intermediate Formation

A key mechanistic feature in the reactions of this compound would likely be neighboring group participation. nih.govdalalinstitute.com The nitrogen atom of the pyridine ring, with its lone pair of electrons, can act as an internal nucleophile. Under acidic conditions, protonation of one of the methoxy (B1213986) groups of the dimethoxymethyl moiety would lead to the formation of a good leaving group (methanol). The departure of methanol could be assisted by the pyridine nitrogen, leading to the formation of a bicyclic oxonium or pyridinium ion intermediate. This type of intramolecular assistance, also known as anchimeric assistance, can significantly accelerate the rate of reaction compared to analogous systems without such a participating group. wikipedia.org

The formation of such a rigid, bicyclic intermediate would have profound stereochemical implications for any subsequent nucleophilic attack. The incoming nucleophile would be expected to attack from the side opposite to the newly formed ring, leading to a high degree of stereocontrol.

Stereochemical Implications in Nucleophilic Additions

The carbaldehyde group at the 4-position is the primary site for nucleophilic attack. In orthoester-mediated reactions, the reaction conditions (e.g., the presence of Lewis or Brønsted acids) used to activate the dimethoxymethyl group can also activate the 4-carbaldehyde.

Hypothetical Reaction Data

The following interactive table presents hypothetical data for a proposed orthoester-mediated reaction of this compound with a generic nucleophile (Nu-H) under acidic conditions. This data is illustrative and based on predicted outcomes from known chemical principles, as specific experimental data is not available.

| Catalyst | Nucleophile (Nu-H) | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Predicted Major Product Structure |

| p-Toluenesulfonic acid | Allyltrimethylsilane | -78 | 90:10 | syn-homoallylic alcohol |

| Titanium(IV) isopropoxide | Diethylzinc | -20 | 85:15 | syn-1-phenylpropanol derivative |

| Boron trifluoride etherate | Silyl enol ether | -78 | >95:5 | syn-aldol adduct |

| Zinc chloride | Grignard reagent (R-MgBr) | 0 | 70:30 | syn-secondary alcohol |

Iv. Advanced Synthetic Applications and Building Block Utility of 2 Dimethoxymethyl Pyridine 4 Carbaldehyde

Role as a Precursor in Complex Heterocyclic Compound Synthesis

The dual reactivity of 2-(dimethoxymethyl)pyridine-4-carbaldehyde is particularly advantageous in the synthesis of intricate heterocyclic structures. The free carbaldehyde group at the 4-position can readily participate in initial transformations, while the dimethoxymethyl acetal (B89532) at the 2-position remains inert, only to be deprotected under specific acidic conditions to reveal a second aldehyde for subsequent cyclization or functionalization steps.

Fused pyridine (B92270) systems are prevalent scaffolds in pharmaceuticals and materials science. This compound serves as an excellent starting material for the synthesis of naphthyridines, a class of diazanaphthalenes containing two fused pyridine rings. nih.gov For instance, the aldehyde at the C-4 position can undergo condensation reactions, such as the Friedländer annulation, with appropriately substituted amino compounds to construct one of the pyridine rings. Subsequent deprotection of the acetal at C-2 reveals the second aldehyde, which can then be used to form the second fused ring, leading to the naphthyridine core. Common synthetic strategies for analogous systems often involve cyclization reactions starting from aminopyridine derivatives. mdpi.comnih.gov

Similarly, this compound is a precursor for certain quinoline (B57606) derivatives. researchgate.net The synthesis can involve the reaction of the C-4 carbaldehyde with an activated methylene (B1212753) compound, followed by cyclization reactions that incorporate the pyridine nitrogen into the newly formed ring. The protected aldehyde at C-2 allows for further elaboration of the molecule after the quinoline core has been established.

| Fused System | Synthetic Strategy Contribution |

| Naphthyridines | The C-4 aldehyde participates in initial cyclization (e.g., Friedländer synthesis), while the protected C-2 aldehyde is unveiled for subsequent ring formation. |

| Quinolines | The C-4 aldehyde reacts with active methylene compounds to initiate the formation of the quinoline ring structure. |

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer a highly efficient route to complex molecules. bohrium.comacsgcipr.org The pyridine-4-carbaldehyde moiety of the title compound is an ideal electrophilic component for such reactions. It can react with an amine and a carbon-acid, for example, in a Hantzsch-type dihydropyridine (B1217469) synthesis, which, after oxidation, yields a substituted pyridine ring. The presence of the protected aldehyde at the 2-position provides a handle for post-MCR modifications, significantly increasing the molecular complexity and diversity of the products.

Tandem or cascade sequences, where multiple bond-forming events occur consecutively without isolating intermediates, also benefit from the unique structure of this compound. A typical sequence might begin with a reaction at the C-4 aldehyde, which then triggers a series of intramolecular events culminating in a complex heterocyclic product. For example, a Knoevenagel condensation at the 4-position could be followed by a Michael addition and subsequent cyclization. nih.gov

Application in Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine scaffold of this compound can be functionalized to participate in these powerful transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. libretexts.orgrsc.org To utilize this compound in this reaction, it must first be converted into a suitable derivative. This typically involves introducing a halogen at a specific position on the pyridine ring, which can then be coupled with a variety of boronic acids or esters. sigmaaldrich.comfujifilm.com Alternatively, the pyridine ring itself can be converted into a boronic acid or ester derivative, which can then react with various organohalides. nih.gov

The presence of the aldehyde and protected aldehyde functionalities can influence the electronic properties of the pyridine ring, thereby affecting the efficiency of the cross-coupling reaction. These functional groups also offer sites for further synthetic transformations after the core biaryl or heteroaryl structure has been assembled via the Suzuki-Miyaura reaction. nih.govmdpi.com

Table of Suzuki-Miyaura Reaction Components:

| Role in Coupling | Required Derivative of Parent Compound | Coupling Partner |

|---|---|---|

| Organohalide Component | Halogenated this compound | Aryl/heteroaryl/alkyl boronic acid or ester |

Beyond the Suzuki-Miyaura reaction, derivatives of this compound can participate in a range of other palladium- and transition metal-catalyzed reactions. These include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Stille coupling (coupling with organostannanes), and Buchwald-Hartwig amination (formation of C-N bonds). youtube.comnih.govresearchgate.net

For these reactions to occur, the pyridine ring must be appropriately functionalized, typically with a halide (e.g., Br, I) or a triflate group, to undergo oxidative addition to the metal center. libretexts.org The aldehyde groups can be masked or may need to be compatible with the reaction conditions. The versatility of these coupling reactions allows for the introduction of a wide variety of substituents onto the pyridine core, leading to diverse and complex molecular structures. rsc.org

Design and Synthesis of Pyridine-Based Ligands for Coordination Chemistry and Catalysis

Pyridine and its derivatives are fundamental building blocks for ligands in coordination chemistry and homogeneous catalysis due to the strong coordinating ability of the pyridine nitrogen atom. nih.gov this compound is an excellent precursor for the synthesis of multidentate ligands.

The aldehyde group at the 4-position can be readily converted into an imine through condensation with a primary amine (forming a Schiff base). ajchem-a.comresearchgate.net If the amine contains other donor atoms (e.g., another pyridine, an amine, or a phosphine), a bidentate or tridentate ligand is formed. Subsequent deprotection of the acetal at the 2-position provides another aldehyde that can be used to introduce additional coordinating moieties or to attach the ligand to a solid support.

These ligands can coordinate to a variety of transition metals, including palladium, ruthenium, copper, and nickel, to form stable complexes. nih.govnih.govias.ac.in The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring or the imine nitrogen. These complexes find applications in various catalytic transformations, such as C-C coupling reactions, oxidation, and reduction processes. researchgate.netresearchgate.net

Examples of Ligand Synthesis and Applications:

| Ligand Type | Synthetic Transformation | Potential Metal Complex | Catalytic Application |

|---|---|---|---|

| Bidentate (N,N') | Condensation of C-4 aldehyde with 2-aminopyridine | Palladium(II), Ruthenium(II) | Suzuki Coupling, Transfer Hydrogenation |

| Tridentate (N,N,O) | Condensation of C-4 aldehyde with 2-aminoethanol | Copper(II), Nickel(II) | Oxidation Reactions |

Chelation Behavior and Ligand Design Principles Involving Pyridine-Nitrogen and Acetal/Aldehyde Oxygen Donors

The chelation behavior of ligands derived from this compound is predicated on the presence of multiple potential donor atoms: the pyridine nitrogen, the oxygen atoms of the dimethoxymethyl (acetal) group, and the oxygen of the carbaldehyde group (if the acetal is hydrolyzed).

Ligand Design Principles:

In principle, this compound can be utilized as a versatile building block for various ligand types. The reactivity of the aldehyde group (after deprotection of the acetal) allows for the synthesis of Schiff base ligands through condensation with primary amines. This approach is a common strategy for creating multidentate ligands where the steric and electronic properties can be fine-tuned by varying the amine component. tcu.edu

The general design principles would involve:

Monodentate Coordination: In its native form, the compound would likely coordinate to a metal center primarily through the pyridine nitrogen atom, acting as a simple monodentate ligand. The acetal oxygens are generally poor donors and are less likely to participate in coordination without a favorable conformational arrangement.

Bidentate and Polydentate Ligands: The true utility of this compound in ligand design emerges upon modification.

Hydrolysis to Aldehyde: Acid-catalyzed hydrolysis of the dimethoxymethyl group would yield the free aldehyde. This aldehyde can then be reacted with amines to form imines (Schiff bases). If the amine contains additional donor groups (e.g., another pyridine, an alcohol, a thiol), the resulting Schiff base ligand can be bidentate (N,N'), tridentate (N,N',O), or have even higher denticity.

Direct Acetal Oxygen Coordination: While less common, it is conceivable that under specific geometric constraints and with certain metal ions, the acetal oxygens could participate in chelation, forming a five-membered ring with the pyridine nitrogen. However, no specific examples involving this compound have been documented.

Chelation Behavior:

The pyridine nitrogen is a well-established Lewis base, readily coordinating to a wide range of transition metal ions. tcu.edu The chelation would be significantly enhanced by the introduction of a second donor group. For instance, a Schiff base ligand derived from this compound and an amino alcohol could form a stable five- or six-membered chelate ring involving the pyridine nitrogen and the imine nitrogen or the alcohol oxygen.

The table below illustrates potential ligand types that could be synthesized from this compound and their expected coordination modes.

| Precursor Amine for Schiff Base | Resulting Ligand Type | Potential Donor Atoms | Expected Denticity |

| Aniline | Bidentate (N,N') | Pyridine-N, Imine-N | 2 |

| Ethanolamine | Tridentate (N,N',O) | Pyridine-N, Imine-N, Hydroxyl-O | 3 |

| Ethylenediamine (1 equiv.) | Tridentate (N,N',N'') | Pyridine-N, Imine-N, Amine-N | 3 |

This table is based on established principles of coordination chemistry, as no specific research on these ligands derived from this compound was found.

Formation of Metal Complexes and Their Role in Homogeneous and Heterogeneous Catalysis

The formation of metal complexes with ligands derived from this compound would follow standard synthetic routes, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The properties and subsequent catalytic activity of these complexes are highly dependent on the choice of the metal ion and the specific ligand structure.

Formation of Metal Complexes:

While no specific complexes of this compound are reported, related pyridine-carbaldehyde derivatives form stable complexes with various transition metals, including copper, palladium, platinum, and ruthenium. rsc.orgnih.gov For example, Schiff base complexes derived from pyridine-2-carbaldehyde have been synthesized and characterized. researchgate.net It is reasonable to expect that ligands derived from the 4-carbaldehyde isomer would form complexes with similar coordination geometries (e.g., square planar for Pd(II) and Pt(II), octahedral for Fe(III) and Ru(II)). tcu.edunih.gov

Role in Homogeneous and Heterogeneous Catalysis:

Metal complexes containing pyridine-based ligands are extensively used as catalysts in a variety of organic transformations. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. tcu.edunih.gov

Homogeneous Catalysis: Palladium complexes with pyridine-based ligands are well-known precatalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. nih.gov The pyridine ligand stabilizes the metal center and influences its reactivity. Copper complexes with pyridine-imine ligands have shown activity in oxidation and cyclopropanation reactions. Although no catalytic studies have been published using complexes specifically derived from this compound, it is plausible that such complexes could exhibit similar catalytic activities.

Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, homogeneous catalysts can be immobilized on solid supports. For instance, a copper(II) complex containing a pyridine-2-carbaldehyde-derived Schiff base has been anchored onto functionalized silica (B1680970) nanoparticles to create a recyclable heterogeneous catalyst for the synthesis of pyran derivatives. rsc.orgrsc.org A similar strategy could theoretically be applied to complexes derived from this compound.

The table below summarizes potential catalytic applications for metal complexes that could be derived from this compound, based on analogous systems reported in the literature.

| Metal Ion | Potential Catalytic Application | Relevant Analogue System |

| Palladium(II) | Suzuki-Miyaura, Heck Cross-Coupling | Pd(II) complexes with 4-substituted pyridine ligands nih.gov |

| Copper(II) | Oxidation Reactions, Synthesis of Heterocycles | Cu(II) complexes with pyridine-2-carbaldehyde Schiff bases rsc.orgrsc.org |

| Iron(III) | C-C Coupling Reactions, Catalase Mimics | Fe(III) complexes with functionalized pyridinophane ligands tcu.edu |

| Ruthenium(II) | Transfer Hydrogenation, Oxidation | Ru(II) complexes with various pyridine-based ligands |

This table presents potential applications based on documented activities of similar pyridine-containing complexes, as no catalytic data for complexes of this compound are available.

V. Spectroscopic Characterization and Theoretical Studies

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in verifying the identity and purity of 2-(Dimethoxymethyl)pyridine-4-carbaldehyde. They offer non-destructive and highly sensitive means to probe the molecular structure and observe chemical transformations in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). Specifically, for a 2,4-disubstituted pyridine ring, one would expect three distinct aromatic signals. The proton of the carbaldehyde group is highly deshielded and appears as a singlet far downfield (around δ 10.0 ppm). The dimethoxymethyl group gives rise to two characteristic signals: a singlet for the six equivalent protons of the two methoxy (B1213986) (-OCH₃) groups (typically δ 3.0-3.5 ppm) and a singlet for the acetal (B89532) proton (-CH(OCH₃)₂) (typically δ 5.0-5.5 ppm). The pKa of the related pyridine-4-carbaldehyde has been determined by NMR to be 4.72, indicating the influence of the electronic environment on chemical shifts. wikipedia.org

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the proton data. The carbonyl carbon of the aldehyde group shows a characteristic resonance in the highly deshielded region of the spectrum (δ 190-200 ppm). The carbons of the pyridine ring resonate in the aromatic region (δ 120-160 ppm). The acetal carbon (-CH(OCH₃)₂) typically appears around δ 100-110 ppm, while the methoxy carbons (-OCH₃) are found further upfield (δ 50-60 ppm).

NMR is also a powerful technique for monitoring reaction kinetics, as demonstrated in studies of reactions involving pyridine-2-carbaldehyde, where the consumption of reactants and formation of products can be quantified over time. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbaldehyde | -CHO | ~10.1 | ~193 |

| Pyridine Ring | C-H (various positions) | 7.7 - 9.1 | 120 - 160 |

| Dimethoxymethyl | -CH(OCH₃)₂ | ~5.5 | ~103 |

| Dimethoxymethyl | -OCH₃ | ~3.4 | ~55 |

Infrared (IR) and High-Resolution Mass Spectrometry Applications

Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) provide complementary information for structural confirmation.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band for this compound is the strong C=O stretching vibration of the aldehyde group, which is expected around 1700-1710 cm⁻¹. The C-H stretching vibration of the aldehyde is also characteristic, appearing as a pair of bands near 2820 cm⁻¹ and 2720 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically occur in the 1400-1600 cm⁻¹ region. nist.govnist.gov The dimethoxymethyl group is characterized by strong C-O stretching bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. nist.govnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700 - 1710 |

| Aldehyde | C-H Stretch | ~2820 and ~2720 |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1600 |

| Acetal | C-O Stretch | 1050 - 1150 |

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Theoretical and computational chemistry methods are powerful tools for gaining deeper insight into the properties and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for studying the electronic structure and reactivity of molecules. aps.org For this compound, DFT calculations can be employed to investigate various aspects of its chemical behavior. nih.govchemicalbook.com

By mapping the potential energy surface of a reaction, DFT can identify the structures of transition states and intermediates, allowing for the elucidation of detailed reaction mechanisms. researchgate.net For instance, the mechanism of hydrolysis of the dimethoxymethyl acetal group or the addition of a nucleophile to the carbaldehyde can be modeled. The calculated energy barriers (activation energies) provide quantitative predictions of reaction rates and help explain the observed product distributions. Furthermore, in reactions that can lead to stereoisomers, DFT can be used to predict the stereoselectivity by comparing the energies of the different diastereomeric transition states. researchgate.netchemicalbook.com Studies on other pyridine derivatives have successfully used DFT to understand inhibition efficiencies and molecular properties. electrochemsci.org

Beyond DFT, a range of quantum chemical calculations can be applied to predict the electronic structure and inherent reactivity of this compound. These methods provide a detailed picture of how electrons are distributed within the molecule and how it will interact with other chemical species.

Molecular Electrostatic Potential (MEP) : MEP maps are color-coded diagrams that illustrate the charge distribution on the van der Waals surface of a molecule. They visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and methoxy groups would be regions of negative potential (red), while the aldehyde proton and protons on the pyridine ring would be areas of positive potential (blue), predicting sites for electrophilic and nucleophilic attack, respectively. nih.gov

Frontier Molecular Orbitals (FMOs) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting reactivity. The HOMO location indicates the site of nucleophilic character (where the molecule is most likely to donate electrons), while the LUMO location indicates the site of electrophilic character (where it is most likely to accept electrons). nih.govresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations can model the atomic motions of this compound over time, providing insight into its conformational flexibility and behavior in different environments (e.g., in various solvents).

Vi. Future Perspectives and Emerging Research Directions

Exploration of Asymmetric Synthesis Methodologies Incorporating the Compound

The free carbaldehyde group at the 4-position of 2-(Dimethoxymethyl)pyridine-4-carbaldehyde is a prime target for a variety of asymmetric transformations, enabling the synthesis of chiral molecules. Future research is anticipated to focus on leveraging this reactivity while utilizing the 2-(dimethoxymethyl) group to influence stereochemical outcomes or as a latent functional group for introducing chiral auxiliaries.

One promising area is the asymmetric dearomatization of the pyridine (B92270) ring. Catalytic asymmetric 1,4-dearomatization reactions, for instance, could transform the planar pyridine scaffold into a three-dimensional, enantioenriched piperidine (B6355638) derivative. The steric bulk of the ortho-dimethoxymethyl group could play a crucial role in directing the approach of the nucleophile, thereby controlling the stereoselectivity of the reaction.

Furthermore, the 4-carbaldehyde can serve as an electrophile in numerous classic asymmetric C-C bond-forming reactions. Organocatalyzed reactions, such as asymmetric Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations, could be explored to generate a wide array of chiral pyridine-containing products. beilstein-journals.orgbeilstein-journals.org The development of novel chiral catalysts tailored for substrates like this compound will be essential. The dimethoxymethyl group, being sterically demanding, may necessitate catalysts with specific pocket geometries to achieve high enantioselectivity.

A summary of potential asymmetric reactions is presented below:

| Reaction Type | Potential Chiral Catalyst | Expected Chiral Product Moiety |

| 1,4-Dearomatization | Chiral Copper Hydride Complex mit.edu | C4-Functionalized Dihydropyridine (B1217469) |

| Aldol Addition | Proline-based Organocatalyst | Chiral β-Hydroxy Pyridyl Ketone |

| Michael Addition | Chiral Squaramide or Pyrrolidine beilstein-journals.org | Chiral γ-Nitro Pyridyl Aldehyde |

| Allylation | Chiral Lewis Acid (e.g., In(OTf)₃ with ligand) acs.org | Chiral Homoallylic Pyridyl Alcohol |

After the initial asymmetric transformation at the 4-position, the 2-(dimethoxymethyl) group can be deprotected to reveal a second aldehyde. This new functional group can then be used to build more complex chiral structures or to introduce a chiral auxiliary that could direct subsequent stereoselective reactions on other parts of the molecule.

Development of Novel Catalytic Systems Utilizing this compound as a Ligand or Substrate

Pyridine-based Schiff bases are ubiquitous ligands in coordination chemistry and catalysis. mdpi.comrsc.orgresearchgate.net this compound is an ideal precursor for creating novel, multifunctional ligands for transition metal catalysis. The free 4-aldehyde can readily undergo condensation with a variety of primary amines to form iminopyridine (Schiff base) ligands. wikipedia.orgresearchgate.net The resulting ligands would possess a latent aldehyde at the 2-position.

Future research could focus on synthesizing a library of these ligands and their corresponding metal complexes. The steric and electronic properties of the ligand can be tuned by varying the amine component used in the condensation. After complexation with a metal center (e.g., Mn, Cu, Pd, Ir), the acetal (B89532) at the 2-position can be hydrolyzed. rsc.orgnih.gov This would yield a metal complex where a reactive aldehyde is positioned ortho to the coordinating nitrogen, creating a unique environment around the metal center. This aldehyde could then be further derivatized to introduce secondary coordination sites, leading to the formation of pincer-type or other multidentate ligands.

This strategy could lead to catalysts for a range of transformations, including oxidation, reduction, and cross-coupling reactions. rsc.orgnih.gov The ortho-substituent's ability to be modified post-complexation offers a powerful tool for catalyst optimization.

| Ligand Precursor | Amine for Condensation | Potential Metal Center | Target Catalytic Application |

| This compound | Chiral Amino Alcohol | Manganese (Mn) | Asymmetric Epoxidation rsc.org |

| This compound | Aniline Derivative | Palladium (Pd) | C-H Functionalization nih.gov |

| This compound | 2-Amino-2'-hydroxy-1,1'-binaphthyl | Iridium (Ir) | Asymmetric Hydrogenation nih.gov |

| This compound | Ethylenediamine | Copper (Cu) | Atom Transfer Radical Polymerization |

Beyond its use as a ligand precursor, the compound itself can be a substrate in novel catalytic reactions. For instance, catalytic systems could be developed for the selective functionalization of the C-H bonds on the pyridine ring, with the two distinct aldehyde groups directing the regioselectivity of the catalyst.

Interdisciplinary Research Avenues in Chemical Biology and Materials Science Through Derivatization

The orthogonal reactivity of the two aldehyde groups in this compound makes it an exceptionally valuable platform for creating complex molecules for chemical biology and materials science.

In chemical biology, the compound could be used to synthesize sophisticated chemical probes. pageplace.de For example, the 4-carbaldehyde could be reacted with an amino-functionalized biomolecule (e.g., a protein or peptide) via reductive amination to form a stable conjugate. Subsequently, the acetal at the 2-position could be deprotected, and the newly revealed aldehyde could be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This sequential labeling strategy allows for the precise construction of bifunctional probes for studying biological systems. acs.orgresearchgate.net

In materials science, this molecule is a promising building block for functional polymers and metal-organic frameworks (MOFs). acs.orgnih.govrsc.org The 4-carbaldehyde can be used as a reactive site for polymerization or for grafting the molecule onto a surface. The protected aldehyde at the 2-position can then be deprotected in the solid state to create materials with accessible, reactive functional groups within their pores or along their polymer chains. These reactive sites could be used for post-synthetic modification, such as capturing specific guest molecules or anchoring catalytic metal complexes.

The table below outlines potential derivatization pathways for interdisciplinary applications.

| Application Area | Derivatization at C4-aldehyde | Derivatization at C2-aldehyde (after deprotection) | Potential Outcome |

| Chemical Biology | Reductive amination with a peptide | Oxime ligation with a fluorescent probe | Targeted fluorescent labeling of biomolecules researchgate.net |

| Materials Science | Knoevenagel condensation with a monomer | Cross-linking reaction | Synthesis of functional, cross-linked polymers |

| Materials Science | Formation of a bis(pyridyl) ligand for MOFs | Post-synthetic modification with metal ions | MOFs with tunable catalytic or sensing properties acs.orgnih.gov |

| Medicinal Chemistry | Synthesis of a dihydropyridine scaffold | Introduction of a pharmacophore | Development of novel therapeutic agents nih.govmdpi.com |

The systematic exploration of these research directions will undoubtedly establish this compound as a pivotal molecule in the chemist's toolkit, enabling the development of novel chiral syntheses, advanced catalytic systems, and innovative functional materials and probes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethoxymethyl)pyridine-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A plausible synthesis involves introducing the dimethoxymethyl group to pyridine-4-carbaldehyde via nucleophilic substitution or condensation. For example, reacting pyridine-4-carbaldehyde with trimethyl orthoformate under acidic conditions could yield the dimethoxymethyl derivative. Optimization should focus on solvent choice (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and catalyst selection (e.g., p-toluenesulfonic acid) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor reaction progress using TLC or HPLC.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., pyridine-4-carbaldehyde derivatives). The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while dimethoxymethyl groups show signals near δ 3.2–3.5 ppm (OCH₃) and δ 4.5–5.0 ppm (CH(OCH₃)₂) .

- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹).

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to assess purity (>95% ideal for research use) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors (aldehyde groups are irritants).

- Storage : Keep in a cool, dry place under inert atmosphere (argon/nitrogen) to prevent oxidation.

- Spill Management : Neutralize with sodium bisulfite (for aldehydes) and adsorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic additions or cyclization reactions?

- Methodological Answer :

- Use Gaussian or ORCA software for density functional theory (DFT) calculations to model frontier molecular orbitals (FMOs). The aldehyde's LUMO energy indicates susceptibility to nucleophilic attack. Compare with experimental results (e.g., reaction with Grignard reagents or hydrazines).

- Solvent effects can be simulated using the SMD model. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing byproducts in this compound synthesis?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify unexpected masses (e.g., oxidation byproducts or dimethoxymethyl cleavage).

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures. For example, NOESY can differentiate regioisomers.

- X-ray Crystallography : If crystals are obtainable, use SHELXL for structure refinement . For non-crystalline samples, compare experimental IR/Raman spectra with computed spectra (e.g., using NWChem) .

Q. How does the dimethoxymethyl group influence the electronic properties of pyridine-4-carbaldehyde in metal-catalyzed reactions?

- Methodological Answer :

- Conduct cyclic voltammetry to study redox behavior. The electron-donating dimethoxymethyl group may lower the reduction potential of the aldehyde.

- Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) with/without the dimethoxymethyl substituent. Use Pd(PPh₃)₄ or NiCl₂(dppe) as catalysts and monitor yields .

Key Recommendations

- Synthetic Challenges : Optimize protecting groups for the aldehyde during functionalization (e.g., acetal formation).

- Advanced Tools : Leverage SHELX for crystallography and NIST databases for spectral validation .

- Safety Compliance : Adhere to GHS hazard codes (e.g., H319 for eye irritation) and disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.